2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with an amino group at position 4, a 2-methoxyphenyl group at position 5, and a sulfanyl-linked acetamide moiety attached to an N-phenyl group. Its molecular formula is C₁₈H₁₈N₆O₂S (molecular weight: 390.44 g/mol), though exact data for this specific derivative are inferred from structural analogs like N-(4-Acetamidophenyl)-2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (C₁₉H₂₀N₆O₃S, MW: 412.47 g/mol) .
Properties
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-24-14-10-6-5-9-13(14)16-20-21-17(22(16)18)25-11-15(23)19-12-7-3-2-4-8-12/h2-10H,11,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYRNMWFJUGBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” are currently unknown. This compound is structurally related to the class of molecules known as triazoles, which are known to interact with a variety of biological targets.
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other triazoles, it may interact with its targets via hydrogen bonding or other non-covalent interactions. These interactions could potentially alter the function of the target, leading to downstream effects.
Biochemical Pathways
Triazoles are often involved in a wide range of biological processes, including cell signaling, protein synthesis, and metabolic pathways
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Depending on its targets and mode of action, it could potentially influence a variety of cellular processes. For example, if it targets enzymes involved in a particular metabolic pathway, it could alter the production of certain metabolites. If it targets cell signaling proteins, it could influence cell behavior and function.
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a sulfanyl group, and an acetamide moiety, which are known to contribute to various pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 282.34 g/mol. The structural components include:
- Triazole ring : Known for its role in various biological activities.
- Sulfanyl group : Often associated with antimicrobial properties.
- Acetamide moiety : Contributes to the overall stability and reactivity of the molecule.
Biological Activity
Research indicates that compounds containing triazole structures frequently exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound include:
Antimicrobial Activity
Studies have shown that triazole derivatives can inhibit the growth of a range of bacteria and fungi. For example:
- Bacterial Inhibition : The compound demonstrated moderate to strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : It has also shown effectiveness against fungi such as Candida albicans, suggesting potential use as an antifungal agent.
Anticancer Properties
The triazole ring's ability to interact with various biological targets may contribute to anticancer effects:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancerous cells through receptor modulation.
- Case Studies : In vitro studies have indicated that this compound can reduce the viability of certain cancer cell lines, including breast and lung cancer cells.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The sulfanyl group may interact with active sites on enzymes critical for microbial survival or cancer cell metabolism.
- Receptor Binding : The compound might bind to specific receptors involved in cellular signaling pathways that regulate growth and apoptosis.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Final acetamide formation through coupling reactions.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(4-methoxyphenyl)-4H-1,2,4-triazole | Triazole ring with methoxy substitution | Known for potent antifungal properties |
| 4-amino-N-[4-(benzyloxy)phenyl]acetamide | Acetamide structure with benzyloxy group | Exhibits anti-inflammatory effects |
| 3-amino-5-(substituted phenyl)-1,2,4-triazoles | Variants with different phenyl groups | Diverse biological activities across different derivatives |
Comparison with Similar Compounds
Key Trends :
Anti-inflammatory and Anti-exudative Activity
Derivatives with 5-aryl-1,2,4-triazole-3-thioacetamide scaffolds, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide, exhibit significant anti-exudative activity (70–85% inhibition at 10 mg/kg) compared to diclofenac sodium (8 mg/kg) . The target compound’s 2-methoxyphenyl group may further optimize activity due to electron-donating effects, which stabilize receptor interactions .
Antimicrobial and Antioxidant Activity
Pyridinyl-substituted analogs (e.g., 2-{[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide) show broad-spectrum antimicrobial activity (MIC: 12.5–25 µg/mL against E. coli, S.
Physicochemical Properties
- Solubility : The target compound’s logP is estimated at ~3.1 (based on analogs ), indicating moderate lipophilicity. Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher logP (3.5–4.2) .
- Stability: Amino-substituted triazoles show greater thermal stability (decomposition >200°C) compared to allyl-substituted variants (<180°C) .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for preparing 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide?
Methodological Answer:
The synthesis typically involves:
- Triazole ring formation : Cyclization of thiosemicarbazides or hydrazine derivatives with carbonyl compounds under reflux conditions in ethanol or methanol .
- Sulfanyl group introduction : Thiolation reactions using reagents like sodium sulfide or thiourea, often in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Acetamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfanyl-triazole intermediate and phenylacetic acid derivatives .
Critical Conditions : - Temperature control : Excessive heat during cyclization can lead to by-products; optimal range: 70–90°C .
- Solvent selection : Ethanol or DMF enhances yield by stabilizing intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating high-purity products .
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and detects impurities. For example, the methoxyphenyl group’s aromatic protons appear as distinct doublets in δ 6.8–7.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆N₅O₂S: 368.0982) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the acetamide moiety) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
- Substituent variation : Systematically modify the methoxyphenyl group (e.g., replace -OCH₃ with halogens or alkyl chains) and assess changes in bioactivity .
- In vitro assays : Test derivatives against target enzymes (e.g., COX-2 for anti-inflammatory activity) using fluorescence-based inhibition assays .
- Computational docking : Compare binding affinities of analogs to identify critical interactions (e.g., hydrogen bonding with the triazole ring) .
- Pharmacophore modeling : Map essential features (e.g., sulfanyl group’s role in redox modulation) using tools like Schrödinger’s Phase .
Advanced: What molecular mechanisms underlie its biological activity, particularly regarding anti-inflammatory or antimicrobial effects?
Methodological Answer:
- Anti-inflammatory action : The sulfanyl-triazole core may inhibit prostaglandin synthesis by blocking COX-2 active sites, as seen in analogs with IC₅₀ values <10 μM .
- Antimicrobial activity : Disruption of bacterial cell membranes via thiol-mediated redox cycling, supported by MIC values of 2–8 μg/mL against S. aureus .
- Heterocyclic interactions : The methoxyphenyl group enhances lipophilicity, improving membrane penetration, while the acetamide moiety stabilizes target binding .
Advanced: How should researchers address stability and solubility challenges in pharmacological studies?
Methodological Answer:
- pH optimization : Maintain solubility in physiological buffers (pH 7.4) using co-solvents like PEG-400 or cyclodextrin inclusion complexes .
- Light sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation of the triazole ring .
- Lyophilization : Improve long-term stability by lyophilizing the compound with cryoprotectants (e.g., trehalose) .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for endotoxin levels .
- Structural validation : Confirm batch-to-batch consistency via XRD or NMR to rule out polymorphic variations affecting activity .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or dosage-dependent effects .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets like COX-2. Key interactions include hydrogen bonds between the acetamide carbonyl and Arg120 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex .
- QSAR modeling : Correlate substituent electronegativity with activity using descriptors like Hammett constants .
Advanced: What in vitro and in vivo models are appropriate for evaluating therapeutic potential?
Methodological Answer:
- In vitro :
- In vivo :
Advanced: How do structural modifications at specific positions affect pharmacological profiles?
Methodological Answer:
- Position 4 (triazole ring) : Introducing electron-withdrawing groups (e.g., -Cl) enhances COX-2 inhibition by 30% compared to electron-donating groups .
- Position 5 (methoxyphenyl) : Replacing -OCH₃ with -CF₃ improves logP by 0.5 units, enhancing blood-brain barrier penetration .
- Acetamide chain : Branching (e.g., isopropyl substitution) reduces renal clearance by 40%, prolonging half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
